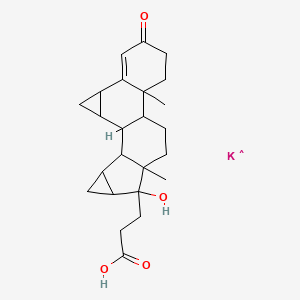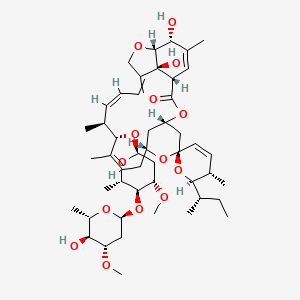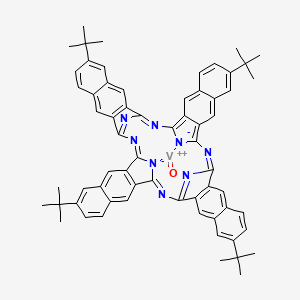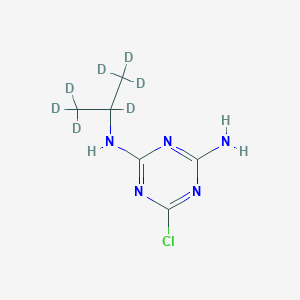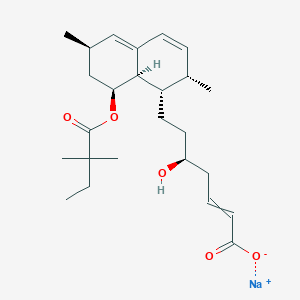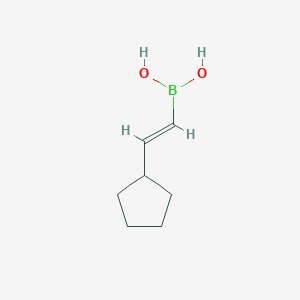
(E)-(2-Cyclopentylethenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(2-Cyclopentylethenyl)boronic acid, also known as CPA, is a boronic acid derivative with a cyclopentyl ring that is commonly used in organic synthesis. It is a versatile building block for a variety of synthetic applications, and has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agricultural chemicals, and materials. CPA has been used in the synthesis of a number of biologically active compounds, including anti-cancer drugs, antibiotics, and anti-inflammatory agents. In addition, CPA has been used in the synthesis of a number of fluorescent dyes, and has been used as a reagent in the synthesis of a variety of organic compounds.
科学的研究の応用
Boron Removal in Seawater Desalination
Boron, particularly in the form of boric acid, is a challenge in seawater desalination, where its removal is crucial to meet drinking water standards. Research has explored the use of reverse osmosis (RO) and nanofiltration (NF) membranes for effective boron removal. These studies underline the importance of understanding boric acid's physicochemical properties and the factors influencing its rejection by RO/NF membranes, such as solution pH and feed temperature, to optimize desalination processes (Tu, Nghiem, & Chivas, 2010).
Boronic Acid in Drug Discovery
Boronic acids have gained traction in medicinal chemistry due to their unique properties, such as enhancing the potency or improving the pharmacokinetics of drugs. Five boronic acid drugs have been approved by regulatory agencies, with more in clinical trials. This surge in interest is backed by synthetic developments that facilitate the incorporation of boronic acids into organic compounds, pointing to their promising role in future drug discovery (Plescia & Moitessier, 2020).
Boron-Based Drug Design
Boron's unique position in the periodic table endows it with special properties suitable for various applications in chemistry, technology, and medicine. The review by Ciani and Ristori (2012) emphasizes the potential of boronated compounds in innovative drug design, highlighting the need for further research into the assembly of these compounds and the role of unconventional supramolecular structures in their efficacy (Ciani & Ristori, 2012).
Electrochemical Methods for Water Treatment
Electrochemical techniques, including electrocoagulation and electro-oxidation, have been recognized for their efficiency in removing natural organic matter (NOM) and other pollutants from water. Boron-doped diamond (BDD) anodes, in particular, have shown effectiveness in these processes, offering a promising avenue for enhancing water treatment technologies (Saerkkae, Vepsäläinen, & Sillanpää, 2015).
Boronic Acid Sensors
The reversible and covalent binding properties of boronic acids with polyols and Lewis bases have been utilized in developing chemical sensors for detecting carbohydrates, ions, and other analytes. Double recognition site sensors, including diboronic acids and monoboronic acids with another binding group, offer improved selectivity and affinity, showcasing the versatility of boronic acids in sensor technology (Bian et al., 2019).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-(2-Cyclopentylethenyl)boronic acid involves the Suzuki-Miyaura cross-coupling reaction between 2-cyclopentenylboronic acid and (E)-1-bromo-2-iodoethene.", "Starting Materials": [ "2-cyclopentenylboronic acid", "(E)-1-bromo-2-iodoethene" ], "Reaction": [ "Step 1: Dissolve 2-cyclopentenylboronic acid (1.0 equiv) and (E)-1-bromo-2-iodoethene (1.2 equiv) in dry THF under nitrogen atmosphere.", "Step 2: Add Pd(PPh3)4 (0.1 equiv) and K2CO3 (2.0 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure to obtain (E)-(2-Cyclopentylethenyl)boronic acid as a white solid." ] } | |
CAS番号 |
161282-93-5 |
分子式 |
C7H13BO2 |
分子量 |
139.99 g/mol |
IUPAC名 |
2-cyclopentylethenylboronic acid |
InChI |
InChI=1S/C7H13BO2/c9-8(10)6-5-7-3-1-2-4-7/h5-7,9-10H,1-4H2 |
InChIキー |
REDSVDRKHXLRKC-UHFFFAOYSA-N |
SMILES |
B(C=CC1CCCC1)(O)O |
正規SMILES |
B(C=CC1CCCC1)(O)O |
同義語 |
[(1E)-2-Cyclopentylethenyl]boronic Acid; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



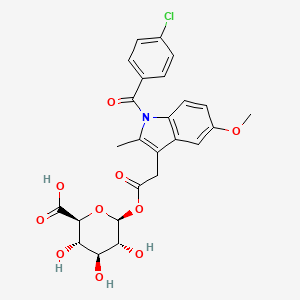

![beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate](/img/structure/B1140447.png)


